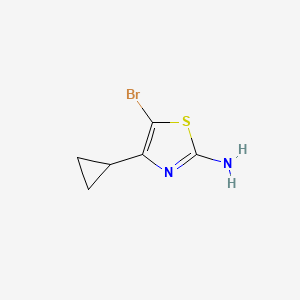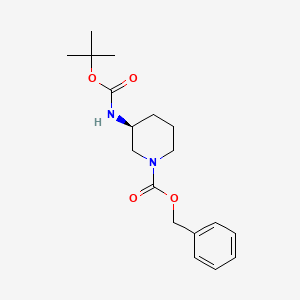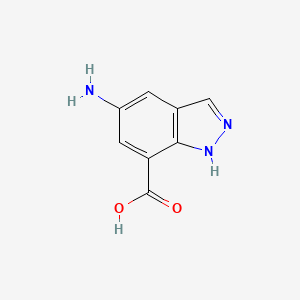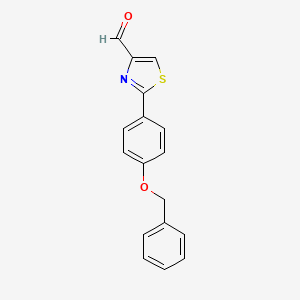
(S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid” is likely a derivative of pyrrolidine, which is a cyclic secondary amine. The “Boc” in the name refers to a tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines . The “5,5-dimethyl” indicates that there are two methyl groups attached to the 5th carbon in the pyrrolidine ring. The “carboxylic acid” part of the name suggests the presence of a -COOH group. The “(S)” denotes the stereochemistry of the chiral center in the molecule.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the five-membered pyrrolidine ring, the bulky Boc protecting group, and the polar carboxylic acid group. These features could influence its physical and chemical properties, as well as its reactivity .
Chemical Reactions Analysis
As a derivative of pyrrolidine, this compound could potentially participate in a variety of chemical reactions. The presence of the carboxylic acid group might allow for reactions typical of carboxylic acids, such as esterification or amide formation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid group and the nonpolar Boc-protected amine could give the compound both polar and nonpolar characteristics .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
(S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid is involved in various synthesis and characterization processes within organic chemistry. For instance, it is used in the synthesis of 5-oxopyrazolo[4,3-b]pyridine-6-carboxylic acids and their nitriles. This process involves the reaction of N-Boc-protected 5-formyl-1H-pyrazol-4-amines with malonic acid or cyanoacetic acid in the presence of pyrrolidine, leading to the formation of compounds with potential biological activity (Yakovenko et al., 2019).
Catalysis and Organic Transformations
In the field of catalysis and organic transformations, this compound plays a crucial role. A novel condensation reaction of carboxylic acids with non-nucleophilic N-heterocycles and anilides has been developed, which proceeds in the presence of di-tert-butyl dicarbonate (Boc2O), catalytic 4-(dimethylamino)pyridine (DMAP), and 2,6-lutidine. This reaction is applicable to the acylation of a wide range of non-nucleophilic nitrogen compounds, demonstrating the versatility of this compound in organic synthesis (Umehara et al., 2016).
Pharmaceutical and Medicinal Chemistry
This compound is also significant in pharmaceutical and medicinal chemistry. It was used in the diastereoselective synthesis of a potential therapeutic agent for the treatment of Idiopathic Pulmonary Fibrosis, currently undergoing Phase I clinical trials. The synthesis involved alkylation and asymmetric catalysis, highlighting its importance in the development of new pharmaceuticals (Anderson et al., 2016).
Advanced Material Science
In advanced material science, this compound is utilized in the preparation of complex molecules with specific configurations. An example is the highly-efficient preparative procedure for spirocyclic inner borate salts, which demonstrates the compound's utility in creating materials with high chemical, optical, and thermodynamic stability (Shan et al., 2010).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-5,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8(9(14)15)6-7-12(13,4)5/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPBDVPSCZYAHV-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(N1C(=O)OC(C)(C)C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC[C@H](N1C(=O)OC(C)(C)C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

Methanone](/img/structure/B581994.png)
![1'-Boc-5-fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B581998.png)






![(2R)-2-Amino-3-(4-[(2,6-dichlorophenyl)methoxy]phenyl)propanoic acid](/img/structure/B582007.png)




